molecular formula C11H12N4NaO3S B161108 Sulfamonomethoxine sodium CAS No. 38006-08-5

Sulfamonomethoxine sodium

Cat. No.: B161108
CAS No.: 38006-08-5
M. Wt: 303.30 g/mol
InChI Key: APLNGTHIKMFPLN-UHFFFAOYSA-N
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Description

Sulfamonomethoxine (sodium) is a long-acting sulfonamide antibiotic. It is effective against a wide range of bacteria, including Streptococcus species, Staphylococcus species, Escherichia coli, Shigella species, and some strains of Proteus species. It is also active against Neisseria gonorrhoeae, Neisseria meningitides, Chlamydia species, Toxoplasma gondii, and Plasmodium . Sulfamonomethoxine (sodium) is rapidly absorbed from the gastrointestinal tract and can penetrate the blood-brain barrier . It is known for its relatively low toxicity and is commonly used in veterinary medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sulfamonomethoxine involves several steps. One method starts with dimethyl malonate as the raw material. Under the catalysis of sodium methylate, it undergoes cyclization with methane amide, followed by chlorination, condensation, and methoxy reaction. The final product is obtained through calcium salt refining .

Industrial Production Methods: For industrial production, sulfamonomethoxine sodium injection is prepared using the following raw materials: this compound, trimethoprim, an organic solvent, injection water, and a pH regulator. The process involves dissolving this compound in a solvent mixture of organic solvent and injection water, ensuring stability and high product yield .

Chemical Reactions Analysis

Types of Reactions: Sulfamonomethoxine (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediate compounds identified using liquid chromatography and mass spectroscopy .

Mechanism of Action

Sulfamonomethoxine (sodium) acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid. By preventing the production of folate in bacteria, it ultimately suppresses bacterial DNA replication . This inhibition of folic acid synthesis is crucial for the antimicrobial activity of sulfonamide antibiotics .

Properties

CAS No.

38006-08-5

Molecular Formula

C11H12N4NaO3S

Molecular Weight

303.30 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(6-methoxypyrimidin-4-yl)azanide

InChI

InChI=1S/C11H12N4O3S.Na/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3,(H,13,14,15);

InChI Key

APLNGTHIKMFPLN-UHFFFAOYSA-N

Isomeric SMILES

COC1=NC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

SMILES

COC1=NC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na]

Appearance

Powder

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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